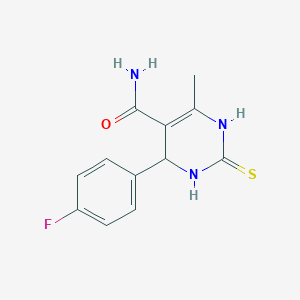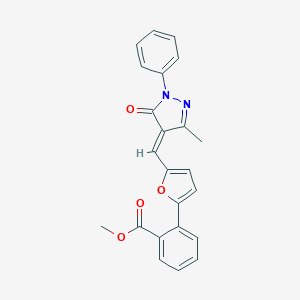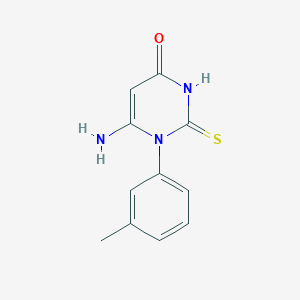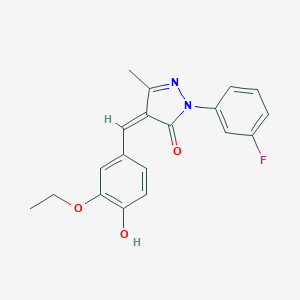![molecular formula C17H20N2O2 B462796 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 347324-32-7](/img/structure/B462796.png)
2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with two methyl groups at the 2 and 5 positions. At the 1 position, it is substituted with a phenyl ring that is further substituted with a morpholine ring at the 4 position. The compound also contains an aldehyde group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the aromatic pyrrole and phenyl rings would contribute to the compound’s stability. The morpholine ring, which contains a nitrogen and an oxygen atom, could potentially participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The aldehyde group is typically quite reactive and could undergo a variety of reactions, including nucleophilic addition. The pyrrole ring, being aromatic, is relatively stable but can undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar morpholine ring and the aldehyde group could increase the compound’s solubility in polar solvents .科学的研究の応用
Synthesis of Heterocyclic Compounds
Research indicates the utility of 2,5-dimethyl-1-[4-(morpholin-4-yl)phenyl]-1H-pyrrole-3-carbaldehyde in the synthesis of novel heterocyclic compounds. For instance, Fritz and Schenk (1975) demonstrated the synthesis of 2H-Pyrrolo[3,4-c]quinolines from phenylhydrazones of pyrrole-3-carbaldehydes, showcasing the potential of such compounds in creating new heterocyclic ring systems [Fritz & Schenk, 1975].
Catalytic Reactions
This compound has also been involved in catalytic reactions. Betancort and Barbas (2001) reported on the use of morpholinomethylpyrrolidine as a catalyst in Michael addition reactions, demonstrating the compound's utility in catalytic processes to produce chiral, nonracemic pyrrolidines [Betancort & Barbas, 2001].
Synthesis of Mannich Bases
In the realm of antimicrobial research, Kocabalkanlı, Ateş, and Ötük (2001) explored the synthesis of Mannich bases from 4-thiazolidinones, indicating the potential of compounds like this compound in creating substances with significant antimicrobial activities [Kocabalkanlı et al., 2001].
Synthesis of Chiral Compounds
The compound's application extends to the synthesis of chiral compounds. Singh, Rawat, and Sahu (2014) conducted studies on a pyrrole-containing chalcone, suggesting its use in the formation of new heterocyclic compounds and as a non-linear optical material, demonstrating the broad applicability of related pyrrole derivatives in various synthesis processes [Singh et al., 2014].
将来の方向性
作用機序
Target of Action
It’s known that similar compounds have been found to interact with multiple receptors , which suggests that this compound might also have multiple targets.
Mode of Action
It’s known that similar compounds bind with high affinity to their targets , which could suggest a similar mode of action for this compound.
Biochemical Pathways
It’s known that similar compounds can affect various biological activities , suggesting that this compound might also influence multiple biochemical pathways.
Result of Action
It’s known that similar compounds have diverse biological activities , suggesting that this compound might also have various molecular and cellular effects.
特性
IUPAC Name |
2,5-dimethyl-1-(4-morpholin-4-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-13-11-15(12-20)14(2)19(13)17-5-3-16(4-6-17)18-7-9-21-10-8-18/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXQLZTWLCEMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)N3CCOCC3)C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-[4-(5-chloro-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B462756.png)
![4-({2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}methyl)benzoic acid](/img/structure/B462767.png)

![3-[(3-Chloro-4-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B462784.png)

![N-[3-chloro-4-(pyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B462820.png)
![N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B462828.png)

![1-[3-(2-Chlorophenoxy)propyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B462908.png)
![Methyl 1-[2-(4-methylanilino)-2-oxoethyl]indole-3-carboxylate](/img/structure/B462909.png)
![3-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B462934.png)
![N-(2-furylmethyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B462939.png)
